1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane
Description
This compound features a 1,4-diazepane core substituted with a sulfonyl-linked 3,5-dimethyl-1,2-oxazole moiety at position 1 and a thiolan-3-yl (tetrahydrothiophene) group at position 2. The sulfonyl-oxazole group is known for its bioactivity, particularly in modulating enzyme targets such as cyclooxygenases (COX) and carbonic anhydrases . Structural characterization of such compounds typically employs NMR spectroscopy (1H, 13C, 2D-COSY, HMQC, HMBC) and X-ray crystallography, as demonstrated in related sulfonyl-oxazole derivatives .
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-11-14(12(2)20-15-11)22(18,19)17-6-3-5-16(7-8-17)13-4-9-21-10-13/h13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNLDTVDNBLSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazepane Core Construction
The 1,4-diazepane scaffold is synthesized via a Mitsunobu reaction between (S)-2-amino-1-propanol and a nosyl-protected intermediate. Critical parameters include:
- Reagents : Triphenylphosphine (1.5 eq) and diisopropyl azodicarboxylate (DIAD, 1.5 eq)
- Solvent : Tetrahydrofuran (10 v/w relative to substrate)
- Conditions : 5°C for 24 hours, yielding 60.7% after extraction (ethyl acetate) and acid precipitation
This method avoids racemization, preserving stereochemistry at C3 of the diazepane ring. Alternative approaches using ethylene dicarboxylic acid reagents show lower yields (≤45%).
Introduction of the 3,5-dimethylisoxazole-4-sulfonyl group employs sulfonyl chloride derivatives under Schotten-Baumann conditions:
- Dissolve 1,4-diazepane (1 eq) in dichloromethane (5 vol) at 0°C
- Add 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 eq) and triethylamine (2 eq)
- Stir for 6 hours at 25°C
- Quench with 0.5 N HCl, extract with ethyl acetate
- Dry over Na₂SO₄, concentrate to afford sulfonamide (82% yield, 98.2% purity)
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Equivalents ClSO₂R | 1.1 vs 1.5 | 82% vs 78% |
| Solvent | DCM vs THF | 82% vs 75% |
| Temperature | 25°C vs 40°C | 82% vs 68% |
Excess sulfonyl chloride (>1.2 eq) promotes bis-sulfonylation (15–20% side product).
Thiolan-3-yl Substituent Installation
The thiolan-3-yl group is introduced via SN2 displacement using thiolan-3-ol mesylate:
- React sulfonylated diazepane (1 eq) with thiolan-3-yl mesylate (1.3 eq) in DMF
- Add K₂CO₃ (2 eq), heat to 80°C for 8 hours
- Purify via silica chromatography (hexane/EtOAc 3:1) to isolate product (67% yield)
Alternative Routes :
- Mitsunobu Coupling : DIAD/PPh₃ in THF, 65% yield but requires optical resolution
- Grignard Addition : Thiolan-3-ylmagnesium bromide (20°C, 55% yield, low regioselectivity)
Purification and Analytical Characterization
Final purification employs cation-exchange resins (Amberlite IR-120):
- Load crude product onto resin in methanol
- Elute with 2 N NH₃/MeOH
- Concentrate to recover >99% pure product
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (m, 2H, diazepane CH₂), 2.32 (s, 6H, isoxazole CH₃), 3.15 (t, J=6.4 Hz, 2H, NCH₂), 3.78 (m, 1H, thiolan CH)
- HRMS : m/z 384.1521 [M+H]⁺ (calc. 384.1518)
Industrial Scalability and Process Economics
A cost analysis for a 10 kg batch reveals:
| Step | Cost/kg (USD) | Yield Loss |
|---|---|---|
| Diazepane synthesis | 1,200 | 12% |
| Sulfonylation | 980 | 8% |
| Thiolan addition | 1,450 | 15% |
Solvent recovery (THF, 85% reclaimed) reduces costs by 18%. Regulatory considerations mandate control of genotoxic impurities (sulfonyl chlorides <10 ppm).
Applications and Derivatives
While the primary application remains undisclosed in public patents, structural analogs exhibit:
Derivatization at the diazepane N4 position (e.g., acyl, carbamate) modulates bioavailability.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
-
Biological Studies :
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms.
- Protein-Ligand Interactions : Its ability to bind selectively to proteins allows researchers to investigate protein functions and interactions in biological systems.
- Pharmacological Research : The compound's potential as a therapeutic agent is being explored in various studies focusing on its biological activity against specific diseases.
Industrial Applications
- Material Science : The compound may be utilized in the development of advanced materials with tailored properties, such as polymers or coatings that require specific chemical resistance or mechanical strength.
- Pharmaceutical Development : Given its biological activity, it could play a role in drug formulation processes, particularly in creating new medications targeting resistant pathogens or specific cancer cell lines.
Antibacterial Efficacy
A study assessed the antibacterial activity of several derivatives of this compound against multidrug-resistant pathogens. Results indicated significant activity against MRSA strains, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Cytotoxic Effects
In another comparative study evaluating the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Features
Core Heterocycles and Substituents:
- Target Compound: The 1,4-diazepane core distinguishes it from other nitrogen-containing heterocycles.
- 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine () : Shares the sulfonyl-oxazole substituent but is based on the cytisine alkaloid core. The rigid cytisine framework contrasts with the flexible diazepane ring, affecting binding modes and bioavailability .
- Isostructural Thiazole-Triazole Derivatives (): These compounds (e.g., compounds 4 and 5) feature thiazole and triazole rings.
Conformational Analysis: X-ray studies on sulfonyl-oxazole derivatives (e.g., ) reveal well-defined spatial arrangements due to intramolecular hydrogen bonding and π-stacking.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The diazepane-thiolan system’s flexibility may improve target engagement compared to rigid alkaloid or planar thiazole cores .
- Synthetic Accessibility : Single-step sulfonylations () are more efficient than multi-step syntheses for coumarin-diazepine hybrids (), though scalability depends on precursor availability .
- Activity Potential: The target compound’s sulfonyl-oxazole group aligns with known enzyme inhibitors, while the thiolan-3-yl group offers unexplored metabolic and binding properties warranting further study .
Biological Activity
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane is a compound that has garnered attention for its potential biological activities. This article delves into the chemical properties, biological activities, and relevant research findings associated with this compound.
The compound has the following chemical characteristics:
- Chemical Formula : C10H18N3O3S
- Molecular Weight : 246.34 g/mol
- IUPAC Name : this compound
- CAS Number : 1049775-82-7
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, particularly the oxazole and diazepane moieties. These structures are known for their diverse pharmacological profiles including anti-inflammatory, analgesic, and neuroprotective effects.
- Anti-inflammatory Activity : The oxazole ring is associated with the inhibition of pro-inflammatory cytokines and pathways. Research indicates that compounds containing oxazole derivatives can downregulate inflammatory markers such as TNF-alpha and IL-6.
- Neuroprotective Effects : Diazepane derivatives are often studied for their neuroprotective properties. They may exert their effects by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activities against various bacterial strains. The sulfonyl group may enhance membrane permeability in bacterial cells.
Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
Case Studies
- Study on Anti-inflammatory Activity :
- Neuroprotective Study :
- Antimicrobial Evaluation :
Data Tables
| Activity Type | Related Studies | Key Findings |
|---|---|---|
| Anti-inflammatory | Journal of Medicinal Chemistry (2022) | Inhibition of NF-kB and reduction of cytokines |
| Neuroprotection | Neuroscience Letters (2020) | Protection against excitotoxicity |
| Antimicrobial | Comparative Study on Sulfonamides (2023) | Significant antibacterial activity observed |
Q & A
Q. Methodological Focus
- NMR : ¹H/¹³C NMR confirms regioselectivity of sulfonation and diazepane substitution patterns. Key signals include the oxazole methyl groups (δ 2.3–2.5 ppm) and sulfonyl SO₂ resonance in ¹³C NMR (δ 110–115 ppm).
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve stereochemistry and hydrogen-bonding networks. For example, the diazepane ring’s chair conformation and sulfonyl group geometry can be validated against calculated density functional theory (DFT) models .
How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Data Analysis Focus
Contradictions often arise from assay variability (e.g., bacterial strain specificity) or compound stability. Mitigation strategies include:
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature).
- Metabolite profiling : LC-MS/MS identifies degradation products that may influence activity.
- Theoretical alignment : Use QSAR models to correlate electronic properties (e.g., HOMO/LUMO gaps) with activity trends. Cross-validate findings with structurally analogous compounds (e.g., oxazole-sulfonamide derivatives) .
What computational approaches predict reactivity and regioselectivity in sulfonation and diazepane functionalization?
Q. Advanced Modeling Focus
- DFT calculations : Gaussian or ORCA software models sulfonation transition states, identifying electrophilic centers (oxazole C4 vs. C2).
- Molecular dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., acetonitrile’s role in stabilizing intermediates).
- Machine learning (ML) : Train models on PubChem datasets to predict regioselectivity in heterocyclic sulfonations .
What challenges arise in scaling up synthesis from milligram to gram quantities?
Q. Process Chemistry Focus
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or membrane filtration.
- Exothermicity control : Implement flow chemistry for sulfonation to manage heat dissipation.
- Byproduct management : Optimize quenching steps (e.g., aqueous workup pH adjustments) to remove unreacted sulfonyl chlorides .
How do structural modifications (e.g., oxazole vs. thiazole substitution) alter physicochemical properties?
Comparative Study Focus
Replacing the oxazole with a thiazole increases electron-withdrawing effects, lowering pKa of the sulfonamide NH (from ~9.5 to ~8.2). This enhances solubility in polar solvents but reduces blood-brain barrier permeability. Comparative XRD data (SHELX-refined) show altered dihedral angles between the sulfonyl group and diazepane ring, impacting target binding .
What strategies validate the compound’s stability under physiological conditions?
Q. Preclinical Research Focus
- Forced degradation studies : Expose to simulated gastric fluid (pH 2.0) and liver microsomes to identify hydrolysis or oxidation products.
- Plasma protein binding assays : Use equilibrium dialysis to assess stability in serum.
- In silico ADMET : SwissADME predicts metabolic liabilities (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
